molecular formula C22H27N3O3 B244090 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide

Cat. No. B244090
M. Wt: 381.5 g/mol
InChI Key: UGRDGQRWYFCSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBP belongs to the family of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is associated with mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its high potency and specificity. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has a high affinity for the dopamine and serotonin receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is its potential use as an anti-inflammatory agent in conditions such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylpiperazine in the presence of butyric anhydride. The reaction results in the formation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. The purity of the compound is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C22H27N3O3/c1-3-4-21(26)23-18-7-9-19(10-8-18)24-13-15-25(16-14-24)22(27)17-5-11-20(28-2)12-6-17/h5-12H,3-4,13-16H2,1-2H3,(H,23,26)

InChI Key

UGRDGQRWYFCSPR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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